

N6,N6-Dimethyl-xylo-adenosine: A Technical Guide to a Synthetic Adenosine Analog

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N6,N6-Dimethyl-xylo-adenosine

Cat. No.: B15584445

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **N6,N6-Dimethyl-xylo-adenosine**, a synthetic adenosine analog. While the specific historical details of its initial discovery are not extensively documented in readily available literature, this paper situates the compound within the broader context of adenosine analog research, details its known biological functions, provides exemplar experimental protocols for its characterization, and presents key data in a structured format.

Introduction and Historical Context

N6,N6-Dimethyl-xylo-adenosine, identified by the CAS number 669055-52-1, is a modified purine nucleoside that belongs to the class of adenosine analogs. Research into adenosine analogs has been a fertile ground for drug discovery, yielding compounds with a wide range of biological activities. These activities stem from their ability to interact with crucial cellular machinery, including adenosine receptors and enzymes involved in nucleic acid metabolism.

The synthesis of N6-substituted adenosines is a well-established area of medicinal chemistry. These modifications are known to significantly influence the affinity and selectivity of the analogs for the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). The xylofuranosyl sugar moiety, a stereoisomer of ribose, further modifies the compound's conformational properties, which can impact its interaction with target proteins. While the original synthesis of **N6,N6-Dimethyl-xylo-adenosine** is not prominently cited, its structure

suggests a synthetic pathway involving the coupling of a protected xylofuranose derivative with N6,N6-dimethyladenine.

Physicochemical Properties

A summary of the key physicochemical properties of **N6,N6-Dimethyl-xylo-adenosine** is provided in the table below.

Property	Value
CAS Number	669055-52-1
Molecular Formula	C ₁₂ H ₁₇ N ₅ O ₄
Molecular Weight	295.29 g/mol
IUPAC Name	(2R,3R,4S,5R)-2-(6-(dimethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Synonyms	9-(β-D-xylofuranosyl)-N6,N6-dimethyladenine

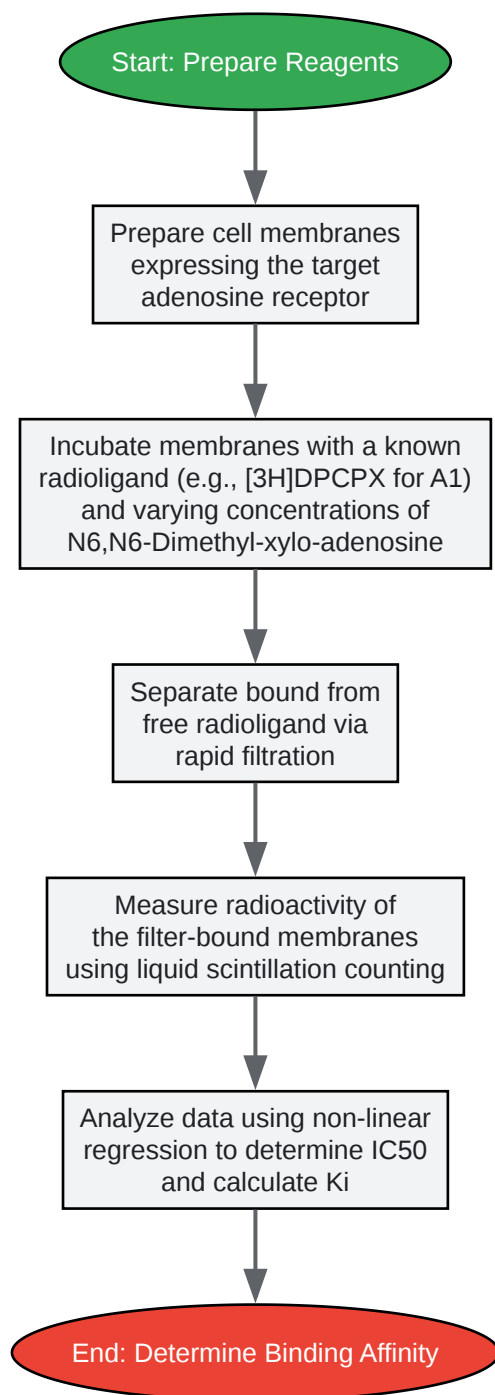
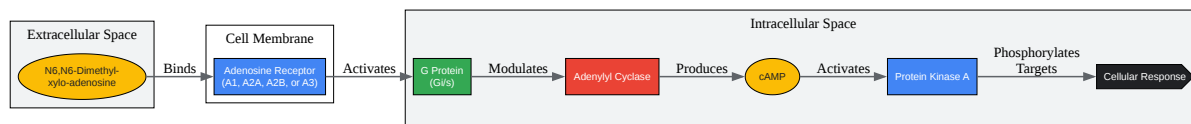
Biological Activity and Mechanism of Action

N6,N6-Dimethyl-xylo-adenosine is primarily characterized as an adenosine receptor agonist. Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play critical roles in a vast array of physiological processes, including cardiovascular function, neurotransmission, inflammation, and immune responses. The activation of these receptors by agonists like **N6,N6-Dimethyl-xylo-adenosine** can trigger various downstream signaling cascades.

The specific receptor subtype selectivity and potency of **N6,N6-Dimethyl-xylo-adenosine** are not extensively published. However, based on the general activities of N6-substituted adenosine analogs, it is hypothesized to interact with one or more of the adenosine receptor subtypes. The downstream effects of this interaction would depend on the receptor subtype and the cell type being studied. For instance, activation of A1 receptors typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels, while A2A receptor activation stimulates adenylyl cyclase and increases cAMP.

Potential Signaling Pathways

The diagram below illustrates a generalized signaling pathway for adenosine receptor activation, which is the presumed mechanism of action for **N6,N6-Dimethyl-xylo-adenosine**.



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- To cite this document: BenchChem. [N6,N6-Dimethyl-xylo-adenosine: A Technical Guide to a Synthetic Adenosine Analog]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584445#discovery-and-history-of-n6-n6-dimethyl-xylo-adenosine]

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